molecular formula C8H17N3O B3163772 N'-hydroxy-4-pyrrolidin-1-ylbutanimidamide CAS No. 885952-00-1

N'-hydroxy-4-pyrrolidin-1-ylbutanimidamide

Cat. No.: B3163772
CAS No.: 885952-00-1
M. Wt: 171.24 g/mol
InChI Key: YEKPNUPXADZWBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-pyrrolidin-1-ylbutanimidamide typically involves the reaction of pyrrolidine with a suitable butanimidamide precursor. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for N’-hydroxy-4-pyrrolidin-1-ylbutanimidamide may involve large-scale synthesis using similar reaction pathways as described above, but with optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis systems can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-pyrrolidin-1-ylbutanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

N’-hydroxy-4-pyrrolidin-1-ylbutanimidamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-hydroxy-4-pyrrolidin-1-ylbutanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-hydroxybutanimidamide: A precursor in the synthesis of N’-hydroxy-4-pyrrolidin-1-ylbutanimidamide.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

Uniqueness

N’-hydroxy-4-pyrrolidin-1-ylbutanimidamide is unique due to its specific structure, which combines the pyrrolidine ring with a hydroxybutanimidamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

N'-hydroxy-4-pyrrolidin-1-ylbutanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c9-8(10-12)4-3-7-11-5-1-2-6-11/h12H,1-7H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKPNUPXADZWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hydroxy-4-pyrrolidin-1-ylbutanimidamide
Reactant of Route 2
N'-hydroxy-4-pyrrolidin-1-ylbutanimidamide

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